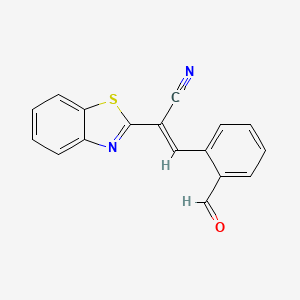

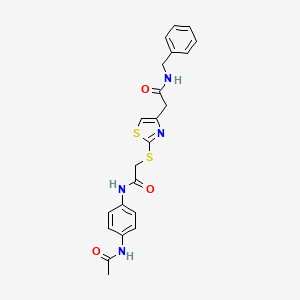

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile, also known as BZP, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. BZP is a member of the benzothiazole family of compounds, which are known for their diverse range of biological activities. In

Aplicaciones Científicas De Investigación

Antimycobacterial Activity

- Synthesis and Antimycobacterial Activity : A study focused on synthesizing a series of compounds, including benzothiazole derivatives, and evaluating their antimycobacterial activity. Some of these compounds showed modest growth inhibition of Mycobacterium tuberculosis, which is valuable in antitubercular research (Sanna et al., 2002).

Corrosion Inhibition

- Benzothiazole Derivatives as Corrosion Inhibitors : This study synthesized benzothiazole derivatives and investigated their role as corrosion inhibitors for carbon steel in acidic conditions. These compounds demonstrated significant inhibition efficiencies, highlighting their potential in corrosion protection (Hu et al., 2016).

Synthesis of Tryptophan Precursor

- Homologation of the Side Chain of 2-Nitrotoluene : Research on the synthesis of compounds, including benzothiazole derivatives, aimed at creating a potent tryptophan precursor. This work contributes to the understanding of the synthesis pathways of essential amino acids (Tanaka et al., 1989).

Aggregation-Induced Emission Enhancement

- Benzothiazole-Based Excited-State Intramolecular Proton-Transfer Compounds : This study synthesized and examined benzothiazole-based compounds for their unique optical properties, specifically their aggregation-induced emission enhancement, which is significant for optical and electronic applications (Qian et al., 2007).

Antimicrobial Activities

- Benzothiazole-Imino-Benzoic Acid Ligands and Their Complexes : The research synthesized benzothiazole-based ligands and evaluated their antimicrobial activities. These compounds showed promising activity against various bacterial strains (Mishra et al., 2019).

Microwave-Mediated Synthesis of Heterocycles

- Benzothiazole- and Benzimidazole-Based Heterocycles : A study focused on the efficient microwave-mediated synthesis of benzothiazole and benzimidazole derivatives. These compounds play a vital role in the development of novel heterocyclic compounds for various applications (Darweesh et al., 2016).

X-ray Diffraction Investigation

- Crystal Structure Analysis : The crystal structure of a compound with a benzothiazole moiety was investigated using X-ray diffraction. This research contributes to the understanding of the molecular structure of benzothiazole derivatives (Slepukhin et al., 2008).

Electrochemistry and Electrogenerated Chemiluminescence

- Dithienylbenzothiadiazole Derivative Studies : The electrochemistry and electrogenerated chemiluminescence of a benzothiazole derivative were explored. This research is significant for understanding the electrochemical properties of these compounds (Shen et al., 2010).

Anticancer and Antioxidant Activities

- Novel Pyrido and Benzothiazole Derivatives : This study synthesized novel benzothiazole derivatives and evaluated their antimicrobial, anticancer, and antioxidant activities. These findings are crucial in the development of new therapeutics (Al-Mutairi et al., 2022).

Propiedades

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2OS/c18-10-14(9-12-5-1-2-6-13(12)11-20)17-19-15-7-3-4-8-16(15)21-17/h1-9,11H/b14-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXGKWGTFKQXSO-NTEUORMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide](/img/structure/B2402316.png)

![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine](/img/structure/B2402317.png)

![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile](/img/structure/B2402325.png)

![N-(2-morpholino-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2402327.png)

![Tert-butyl 4-(bromomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2402328.png)

![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2402330.png)

![Cis-Tetrahydro-Pyrrolo[3,4-B]Pyridine-1,4A,6-Tricarboxylic Acid 6-Benzyl Ester 1-Tert-Butyl Ester 4A-Ethyl Ester](/img/structure/B2402331.png)

![morpholino[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2402335.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402337.png)